molecular formula C13H12N2O3S B2715294 (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid CAS No. 53278-75-4

(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

Cat. No.: B2715294
CAS No.: 53278-75-4
M. Wt: 276.31
InChI Key: TXJYLJLBDUXVPK-UHFFFAOYSA-N
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Description

(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a quinazolinone derivative featuring a 4-oxo-3,4-dihydroquinazoline core substituted with an allyl group at position 3 and a sulfanyl-acetic acid moiety at position 2 (Figure 1). Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties . Structural variations in this compound class, such as the introduction of electron-withdrawing or donating groups (e.g., 6,7-dimethoxy substitutions in industrial-grade variants), modulate physicochemical properties and biological efficacy .

Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-7-15-12(18)9-5-3-4-6-10(9)14-13(15)19-8-11(16)17/h2-6H,1,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJYLJLBDUXVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols or disulfides.

    Formation of the Acetic Acid Moiety: This can be achieved through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    Studies have indicated that compounds related to quinazoline derivatives exhibit antioxidant activity. For instance, derivatives of quinazoline have been shown to affect superoxide dismutase activity, which is crucial in mitigating oxidative stress in various diseases, particularly those affecting the central nervous system . The antioxidant properties of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid may contribute to its therapeutic potential in neuroprotection.
  • Cholinesterase Inhibition :
    Research has demonstrated that quinazoline derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can have implications for treating conditions such as Alzheimer's disease . The compound's structural features suggest it may possess similar inhibitory effects, making it a candidate for further investigation in neurodegenerative disease therapies.
  • Antiallergic Activity :
    A related class of compounds has been evaluated for their antiallergic properties using the rat passive cutaneous anaphylaxis test. Certain derivatives exhibited significant activity, suggesting that modifications to the quinazoline structure can enhance biological efficacy . This opens avenues for developing new antiallergic medications based on the core structure of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid.

Case Studies and Research Findings

  • Neuroprotective Studies :
    In vivo studies have shown that derivatives similar to (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid can protect neuronal cells from oxidative damage induced by nitrosative stress . These findings suggest a promising role for this compound in developing treatments for neurodegenerative diseases.
  • In Vitro Cholinesterase Assays :
    Various studies have assessed the inhibitory potency of quinazoline derivatives against AChE and BChE in vitro. Compounds with specific substitutions at key positions demonstrated significant inhibition at low micromolar concentrations, indicating that (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid could be optimized for enhanced potency against cholinesterases .

Mechanism of Action

The mechanism of action of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit enzyme activity or bind to receptors to exert its effects.

Comparison with Similar Compounds

Key Observations:

  • Functional Group Impact : The sulfanyl-acetic acid group contrasts with hydrazide () or ester () derivatives, which may alter solubility and metabolic pathways.

Antioxidant Activity

  • Triazinoquinazolinone Derivatives: Esters and amides of 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid exhibit significant antioxidant activity by modulating superoxide dismutase (SOD) under nitrosative stress. The benzyl ester variant showed the highest efficacy, while the parent acid was inactive .
  • Implications for Target Compound: The free carboxylic acid group in (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid may limit antioxidant activity compared to esterified analogs, though structural differences (e.g., allyl vs. triazino rings) could confer unique mechanisms .

Antimicrobial and Antitubercular Activity

  • Thiazolidinone Derivatives: Schiff base and thiazolidinone analogs () demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis, attributed to the thiazolidinone ring and aryl substitutions .
  • Target Compound Potential: The absence of a thiazolidinone ring in the target compound may reduce antitubercular efficacy, though the allyl group could enhance membrane permeability for antimicrobial applications .

Pharmacokinetic and Industrial Considerations

  • Bioavailability: Ester derivatives (e.g., ) generally exhibit improved lipid solubility compared to carboxylic acids, though industrial-grade variants () may prioritize stability for non-pharmaceutical uses .
  • Industrial Applications: The 6,7-dimethoxy variant () is marketed for industrial applications, suggesting tailored synthesis for specific non-biological uses .

Biological Activity

(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and case reports. The focus is on its pharmacological properties, particularly in anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid is C13H12N2O3S. Its structure features a quinazoline core with an allyl group and a sulfanyl-acetic acid moiety, which contribute to its biological interactions.

1. Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that quinazolinone-based hybrids can inhibit tubulin polymerization and DNA repair mechanisms in cancer cells. For instance, compounds derived from quinazoline structures have shown IC50 values below 0.1 μM against various human cancer cell lines, indicating potent anticancer activity .

CompoundCancer Cell LineIC50 Value (μM)
Compound AMDA-MB-231<0.1
Compound BHCT1160.36
Compound CHeLa40.90

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that derivatives of quinazoline can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. One specific hybrid demonstrated significant COX-2 selectivity, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antioxidant Properties

Antioxidant activity is another important aspect of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid. The compound has shown effectiveness in neutralizing free radicals and reducing oxidative stress markers in vitro. This property is crucial as oxidative stress is linked to various chronic diseases, including cancer and neurodegenerative disorders.

The mechanism of action of (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to cancer proliferation and inflammation. The presence of the sulfanyl group may enhance its reactivity and binding affinity to these targets .

Case Studies

Several case studies illustrate the therapeutic potential of quinazoline derivatives:

  • Case Study on Anticancer Activity : A study involving a series of quinazoline derivatives assessed their effects on breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.05 μM against MDA-MB-231 cells, demonstrating its potential as a lead compound for drug development .
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, a quinazoline derivative significantly reduced paw edema compared to controls, supporting its role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a thiol group (e.g., from mercaptoacetic acid) reacts with a halogenated quinazolinone precursor under reflux in polar aprotic solvents like DMF, often catalyzed by ZnCl₂. Optimization involves varying reaction time (6–8 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Post-reaction isolation includes precipitation in ice-water mixtures followed by recrystallization from DMF or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Confirms allyl, sulfanyl, and acetic acid moieties via characteristic shifts (e.g., allyl protons at δ 5.0–5.8 ppm, thioether S-CH₂ at δ 3.5–4.0 ppm).
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for mass confirmation .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) or LC-MS over 1–4 weeks. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., DPPH radical scavenging for antioxidants) with controls for light, temperature, and solvent interference.
  • Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects.
  • Mechanistic Studies : Employ electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) or use fluorescent probes (e.g., H₂DCFDA) in cellular models .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Follow tiered approaches:

  • Lab-Scale : Use OECD 307 guidelines to assess biodegradability in soil/water systems under controlled aerobic/anaerobic conditions.
  • Field Studies : Apply randomized block designs with split-split plots to evaluate distribution in abiotic (water, soil) and biotic (plants, microbes) compartments over seasons .
  • Computational Modeling : Predict environmental persistence using EPI Suite or QSAR models based on logP, pKa, and hydrolysis rates .

Q. How can structural analogs of this compound be leveraged to improve target selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • SAR Analysis : Synthesize derivatives with modifications to the allyl, sulfanyl, or acetic acid groups (e.g., lists analogs with dichlorophenyl or trifluoromethyl substitutions).
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase or kinase domains).
  • Kinetic Assays : Compare IC₅₀ values using fluorogenic substrates or stopped-flow techniques to resolve competitive vs. non-competitive inhibition .

Q. What strategies mitigate spectral interference when analyzing this compound in complex biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water eluents to remove proteins and lipids.
  • Chromatographic Optimization : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to separate the compound from endogenous metabolites.
  • Tandem MS/MS : Utilize multiple reaction monitoring (MRM) transitions to enhance specificity (e.g., m/z 300 → 182 for quantification) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP methods for solubility determination (e.g., shake-flask technique in PBS or simulated gastric fluid).
  • Temperature Control : Ensure measurements at 25°C ± 0.5°C using jacketed vessels.
  • Purity Verification : Preclude impurities (e.g., residual DMF) via Karl Fischer titration for water content and DSC for polymorph identification .

Comparative Methodologies Table

Parameter Basic Approach Advanced Approach
Synthesis Yield Vary solvent polarity (DMF vs. ethanol) High-throughput screening with DoE (Design of Experiments)
Bioactivity Assay DPPH radical scavenging Live-cell imaging with ROS-specific probes
Environmental Fate OECD 301 biodegradability test Isotope-labeled tracer studies (¹⁴C)

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